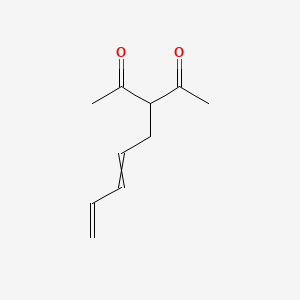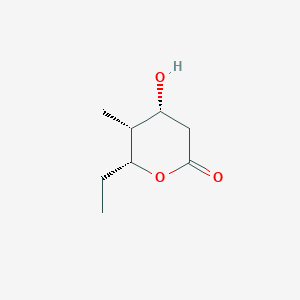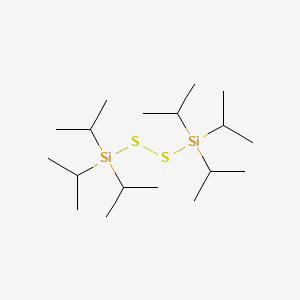![molecular formula C14H10O6S2 B12572288 [5,5'-Bithieno[3,4-b]-1,4-dioxin]-7,7'-dicarboxaldehyde,2,2',3,3'-tetrahydro- CAS No. 528870-51-1](/img/structure/B12572288.png)
[5,5'-Bithieno[3,4-b]-1,4-dioxin]-7,7'-dicarboxaldehyde,2,2',3,3'-tetrahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde,2,2’,3,3’-tetrahydro- is a complex organic compound that belongs to the class of bithienyl derivatives This compound is characterized by its unique structure, which includes two thiophene rings fused with a dioxin ring and functionalized with dicarboxaldehyde groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde,2,2’,3,3’-tetrahydro- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene rings: Starting with a suitable thiophene precursor, the thiophene rings are synthesized through a series of reactions involving halogenation and coupling reactions.
Fusion with the dioxin ring: The thiophene rings are then fused with a dioxin ring through oxidative coupling reactions.
Functionalization with dicarboxaldehyde groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
[5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde,2,2’,3,3’-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dicarboxaldehyde groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings or the dioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.
科学研究应用
Chemistry
In chemistry, [5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde,2,2’,3,3’-tetrahydro- is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable precursor in the development of novel organic semiconductors and conductive polymers.
Biology and Medicine
Research in biology and medicine explores the potential of this compound in drug delivery systems and as a component in bioelectronic devices. Its ability to interact with biological molecules and its conductive properties make it a promising candidate for various biomedical applications.
Industry
In the industrial sector, this compound is used in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its conductive properties and stability contribute to the performance and longevity of these devices.
作用机制
The mechanism of action of [5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde,2,2’,3,3’-tetrahydro- involves its interaction with molecular targets through various pathways. In organic electronics, it functions by facilitating charge transport through its conjugated system. In biological systems, it may interact with cellular components, influencing processes such as signal transduction and molecular recognition.
相似化合物的比较
Similar Compounds
[5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde: Lacks the tetrahydro groups, resulting in different electronic properties.
[5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-diol: Contains hydroxyl groups instead of dicarboxaldehyde groups, affecting its reactivity and applications.
Uniqueness
The presence of both dicarboxaldehyde and tetrahydro groups in [5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde,2,2’,3,3’-tetrahydro- imparts unique electronic and chemical properties
属性
CAS 编号 |
528870-51-1 |
|---|---|
分子式 |
C14H10O6S2 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
5-(7-formyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-7-carbaldehyde |
InChI |
InChI=1S/C14H10O6S2/c15-5-7-9-11(19-3-1-17-9)13(21-7)14-12-10(8(6-16)22-14)18-2-4-20-12/h5-6H,1-4H2 |
InChI 键 |
URGHWHMUSCLDJO-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(SC(=C2O1)C=O)C3=C4C(=C(S3)C=O)OCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl-](/img/structure/B12572211.png)
![6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine](/img/structure/B12572219.png)
![Benzenepropanoic acid, 3-cyano-a-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B12572223.png)

![diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate](/img/structure/B12572232.png)

![methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate](/img/structure/B12572248.png)

amino}-2-diazonioethen-1-olate](/img/structure/B12572258.png)


![8-Chloro-3-methyl-3,4-dihydro-1H-[1,3]oxazino[3,4-a]indol-1-one](/img/structure/B12572278.png)
![4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid](/img/structure/B12572279.png)
